molecular formula C10H13ClN4O2 B15065807 8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione

8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B15065807
M. Wt: 256.69 g/mol
InChI Key: KTHAZHWCKKPFNW-UHFFFAOYSA-N
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Description

8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of a purine derivative. The process may include the following steps:

    Starting Material: The synthesis begins with a purine derivative, such as 7-methyl-1H-purine-2,6(3H,7H)-dione.

    Alkylation: The purine derivative undergoes alkylation with 1-chloroethane in the presence of a base, such as potassium carbonate, to introduce the chloroethyl group at the 8-position.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The chloroethyl group can be hydrolyzed in the presence of water or aqueous acids, resulting in the formation of hydroxyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the chloroethyl group.

Major Products Formed

    Substitution: Amino or thiol derivatives.

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Hydrolysis: Hydroxyl derivatives.

Scientific Research Applications

8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to alterations in their structure and function. This can result in the inhibition of enzymatic activity or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    8-(1-Bromoethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a bromoethyl group instead of a chloroethyl group.

    8-(1-Chloroethyl)-3-methyl-7-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a different alkyl group at the 3-position.

Uniqueness

8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential applications. The specific positioning of the chloroethyl group can influence the compound’s interactions with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C10H13ClN4O2

Molecular Weight

256.69 g/mol

IUPAC Name

8-(1-chloroethyl)-3-ethyl-7-methylpurine-2,6-dione

InChI

InChI=1S/C10H13ClN4O2/c1-4-15-8-6(9(16)13-10(15)17)14(3)7(12-8)5(2)11/h5H,4H2,1-3H3,(H,13,16,17)

InChI Key

KTHAZHWCKKPFNW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)NC1=O)N(C(=N2)C(C)Cl)C

Origin of Product

United States

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